Bis(propan-2-olato)bis(acrylato-O)titanium

Beschreibung

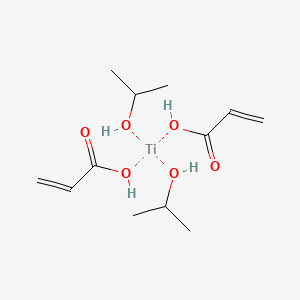

Bis(propan-2-olato)bis(acrylato-O)titanium is a titanium(IV) complex featuring two monodentate propan-2-olato (isopropoxide) ligands and two acrylato-O ligands. The acrylato group (CH₂=CHCOO⁻) binds via its oxygen atom, while the propan-2-olato ligands contribute to the titanium coordination sphere. This compound is hypothesized to adopt a distorted octahedral geometry, given titanium’s preference for six-coordinate structures in its +4 oxidation state .

Eigenschaften

CAS-Nummer |

80785-42-8 |

|---|---|

Molekularformel |

C12H24O6Ti |

Molekulargewicht |

312.18 g/mol |

IUPAC-Name |

propan-2-ol;prop-2-enoic acid;titanium |

InChI |

InChI=1S/2C3H4O2.2C3H8O.Ti/c2*1-2-3(4)5;2*1-3(2)4;/h2*2H,1H2,(H,4,5);2*3-4H,1-2H3; |

InChI-Schlüssel |

JKSSCUYQPAOSIY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)O.CC(C)O.C=CC(=O)O.C=CC(=O)O.[Ti] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Bis(propan-2-olato)bis(acrylato-O)titanium typically involves the reaction of titanium tetrachloride with isopropanol and acrylic acid. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Bis(propan-2-olato)bis(acrylato-O)titan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Titandioxid und andere Nebenprodukte zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um Titanverbindungen mit niedrigerem Oxidationszustand zu ergeben.

Substitution: Die Isopropanol- und Acrylatliganden können durch andere Liganden substituiert werden, was zur Bildung neuer Titankomplexe führt.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Liganden für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Bis(propan-2-olato)bis(acrylato-O)titan seine Wirkungen ausübt, beinhaltet die Wechselwirkung seines Titan-Zentrums mit verschiedenen molekularen Zielstrukturen. Das Titan-Zentrum kann mit verschiedenen Liganden koordinieren, was katalytische Reaktionen und die Bildung neuer Verbindungen erleichtert. Die an diesen Prozessen beteiligten Pfade sind komplex und hängen von der jeweiligen Anwendung und den Reaktionsbedingungen ab.

Wirkmechanismus

The mechanism by which Bis(propan-2-olato)bis(acrylato-O)titanium exerts its effects involves the interaction of its titanium center with various molecular targets. The titanium center can coordinate with different ligands, facilitating catalytic reactions and the formation of new compounds. The pathways involved in these processes are complex and depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Bis(pentane-2,4-dionato-O,O')bis(propan-2-olato)titanium

- Ligands: Bidentate acetylacetonate (pentane-2,4-dionato) and monodentate propan-2-olato.

- Coordination Geometry: Octahedral, with acetylacetonate forming six-membered chelate rings, enhancing thermal stability compared to monodentate acrylato ligands .

- Solubility: Highly soluble in organic solvents (e.g., isopropanol) due to hydrophobic acetylacetonate groups .

- Applications: Catalyzes esterification and transesterification reactions; used in sol-gel processes for TiO₂ nanomaterials .

- Stability : Decomposes at ~200°C, higher than acrylato analogues due to chelate effect .

(Isooctadecanoato-O)bis(methacrylato-O)(propan-2-olato)titanium

- Ligands: Methacrylato (CH₂=C(CH₃)COO⁻) and isooctadecanoato (branched C₁₈ carboxylate).

- Key Differences: Methacrylato’s methyl group increases steric hindrance, reducing reaction rates compared to acrylato. Isooctadecanoato enhances solubility in nonpolar media .

- Applications : Surface modifiers in coatings; improves adhesion to hydrophobic substrates .

Bis[ethyl 3-(oxo-κO)butanoato-κO′]bis(2-propanolato)titanium

- Ligands : Ethyl acetoacetate (bidentate) and propan-2-olato.

- Reactivity: The β-ketoester group in ethyl acetoacetate facilitates keto-enol tautomerism, enabling diverse catalytic pathways (e.g., Claisen condensations) .

- Electronic Effects : Stronger electron-withdrawing nature compared to acrylato, altering substrate affinity in catalysis .

Bis(5-chloroquinolin-8-olato-j2N,O)-bis(propan-2-olato-jO)titanium(IV)

- Ligands: Bidentate 5-chloro-8-hydroxyquinoline (N,O-donor) and propan-2-olato.

- Coordination : The N,O-chelate creates a rigid geometry, improving catalytic selectivity in oxidation reactions .

- Electronic Properties : Chlorine substituent enhances electrophilicity at the titanium center, boosting oxidative activity .

(3-Mercaptopropionato-O)bis(3-mercaptopropionato-O,S)(propan-2-olato)titanium

- Ligands: Thiol-based 3-mercaptopropionato (S,O-donor).

- Unique Features : Sulfur coordination enables redox activity and metal-sulfide bond formation, useful in photochemical applications .

- Stability: Lower thermal stability (~150°C decomposition) compared to oxygen-donor complexes .

Data Table: Comparative Analysis of Titanium Complexes

Biologische Aktivität

Bis(propan-2-olato)bis(acrylato-O)titanium, also known by its CAS number 62125-16-0, is a titanium-based compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which combines titanium with propan-2-olato and acrylate ligands, leading to interesting properties that may be beneficial in various biomedical applications.

- Molecular Formula : C27H52O7Ti

- Molecular Weight : 536.5646 g/mol

- Boiling Point : 400.8°C at 760 mmHg

- Flash Point : 225.6°C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Titanium compounds are known for their antimicrobial properties, which can be enhanced by the presence of acrylate groups. Studies indicate that titanium-based materials can inhibit bacterial growth, making them suitable for applications in dental and orthopedic implants.

- Cell Adhesion Enhancement : Research has shown that modifications to titanium surfaces can improve cell adhesion and proliferation. For instance, the introduction of acrylate functionalities can facilitate better interactions with biological tissues, promoting osseointegration in implants .

- Photocatalytic Activity : Titanium compounds often exhibit photocatalytic properties under UV light, which can lead to the generation of reactive oxygen species (ROS). These ROS can have various biological effects, including antimicrobial action and potential applications in cancer therapy through photodynamic therapy .

Study 1: Surface Modification and Biological Response

A study investigated the effects of UV irradiation on titanium surfaces modified with this compound. The results indicated significant improvements in surface wettability and cell viability after treatment with UV light. The treated surfaces showed enhanced cell adhesion compared to untreated controls, suggesting a promising approach for improving implant integration .

Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial efficacy of titanium compounds was evaluated using various bacterial strains. The study found that this compound exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This highlights its potential use in preventing infections associated with surgical implants .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.